molecular formula C14H18N2O4 B1598487 benzyl N-(2-morpholino-2-oxoethyl)carbamate CAS No. 56414-76-7

benzyl N-(2-morpholino-2-oxoethyl)carbamate

Cat. No. B1598487
CAS RN: 56414-76-7
M. Wt: 278.3 g/mol
InChI Key: GBSPBRGWMGSOAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

This compound contains a total of 39 bonds; 21 non-H bonds, 8 multiple bonds, 5 rotatable bonds, 2 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 tertiary amide (aliphatic), 1 (thio-) carbamate (aliphatic), and 1 ether (aliphatic) .

Scientific Research Applications

Antisense Technology and Morpholinos

Morpholinos are synthetic oligonucleotides that exhibit high specificity and stability. They are used in antisense technology to modulate gene expression by binding to complementary RNA sequences. Benzyl N-(2-morpholino-2-oxoethyl)carbamate can be designed as a morpholino-based antisense oligomer to target specific mRNA sequences, potentially influencing gene function .

Peptide Nucleic Acids (PNAs) and Drug Development

Benzyl N-(2-morpholino-2-oxoethyl)carbamate serves as an intermediate for synthesizing peptide nucleic acids (PNAs). PNAs are DNA analogs with a peptide backbone, offering enhanced binding affinity and resistance to enzymatic degradation. Researchers explore PNAs for gene targeting, diagnostics, and drug development .

Peptide Conjugates and Biologically Relevant Peptides

The compound’s protected α-aminoacyl benzotriazoles are efficient intermediates for aminoacylation. These intermediates facilitate the synthesis of biologically relevant peptides and peptide conjugates. Such peptides play crucial roles in signaling pathways, drug delivery, and bioactive molecule interactions .

Alzheimer’s Disease Research

Clinical trials have investigated benzyl N-(2-morpholino-2-oxoethyl)carbamate for its potential role in Alzheimer’s disease treatment. Although more research is needed, promising results suggest its relevance in addressing neurodegenerative conditions.

Cancer Therapeutics

The compound’s structure may allow for modifications that enhance its specificity toward cancer-related targets. Researchers explore its potential as an anticancer agent, either directly or as part of targeted drug delivery systems.

Functional Genomics and Morphants

In functional genomics, researchers use “morphants” – vertebrate models with specific gene knockdowns using morpholinos. Benzyl N-(2-morpholino-2-oxoethyl)carbamate contributes to this approach, aiding in understanding gene function and developmental processes .

properties

IUPAC Name

benzyl N-(2-morpholin-4-yl-2-oxoethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4/c17-13(16-6-8-19-9-7-16)10-15-14(18)20-11-12-4-2-1-3-5-12/h1-5H,6-11H2,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBSPBRGWMGSOAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CNC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90394849
Record name benzyl N-(2-morpholino-2-oxoethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90394849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>41.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666196
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

benzyl N-(2-morpholino-2-oxoethyl)carbamate

CAS RN

56414-76-7
Record name benzyl N-(2-morpholino-2-oxoethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90394849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
benzyl N-(2-morpholino-2-oxoethyl)carbamate
Reactant of Route 2
Reactant of Route 2
benzyl N-(2-morpholino-2-oxoethyl)carbamate
Reactant of Route 3
Reactant of Route 3
benzyl N-(2-morpholino-2-oxoethyl)carbamate
Reactant of Route 4
Reactant of Route 4
benzyl N-(2-morpholino-2-oxoethyl)carbamate
Reactant of Route 5
Reactant of Route 5
benzyl N-(2-morpholino-2-oxoethyl)carbamate
Reactant of Route 6
Reactant of Route 6
benzyl N-(2-morpholino-2-oxoethyl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.